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Compound of Interest

Compound Name: Fumigaclavine A

Cat. No.: B1252198

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of
Fumigaclavine A, a notable ergoline alkaloid produced by various species of Aspergillus. This
document is intended to serve as a core resource for researchers in natural product chemistry,
pharmacology, and drug development, offering detailed spectroscopic data, experimental
protocols, and insights into its potential biological mechanisms.

Core Spectroscopic Data

The structural elucidation of Fumigaclavine A is critically dependent on Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data. The following tables summarize the key
guantitative data for this compound.

Table 1: *H and **C NMR Spectroscopic Data for
Fumigaclavine A

While a definitive, publicly available, complete NMR data set specifically for Fumigaclavine A
is not readily available in the searched literature, data for the structurally analogous
Fumigaclavine C provides valuable comparative information. The primary structural difference
is the presence of a prenyl group at the N-1 position of the indole ring in Fumigaclavine C. The
data presented below is for Fumigaclavine C and serves as a close reference.
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'H Chemical Shift (6, mult.,

Position 13C Chemical Shift (8) .
Jin Hz)
2 123.1 6.85 (s)
3 111.9 -
4 120.3 6.99 (d, 8.5)
5 108.9 6.82 (dd, 8.5, 2.0)
6 125.7 7.15 (d, 2.0)
7 137.2 -
8 59.8 3.45 (m)
9 68.1 4.95 (br d, 10.0)
10 335 2.80 (m), 2.65 (m)
11 29.8 1.95 (m)
12 132.5 -
13 122.5 7.25 (d, 8.0)
14 110.8 7.05 (t, 8.0)
15 118.9 7.10 (t, 8.0)
16 121.5 7.20 (d, 8.0)
17 21.2 1.25(d, 7.0)
N-CHs 34.5 2.55 (s)
OAc-CHs 21.1 2.05 (s)
OAc-C=0 170.5 -

Note: Data is for Fumigaclavine C and should be used as a reference for Fumigaclavine A.

Assignments are based on a composite of data from similar compounds and may vary based

on solvent and experimental conditions.
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ble 2: E for Fumigaclavine 2

Parameter Value

Molecular Formula C1sH22N202[1]

Molecular Weight 298.38 g/mol [1]

lonization Mode Electrospray lonization (ESI)

Precursor lon (m/z) 299.1754 [M+H]* (Calculated: 299.1759)

239.1489, 221.1387, 196.1125, 182.1019,

Key Fragment lons (m/z) 168.0863. 154.0706

Experimental Protocols

The following protocols are synthesized from established methodologies for the isolation and
characterization of fungal metabolites and are specifically adapted for Fumigaclavine A.

Isolation and Purification of Fumigaclavine A

e Fungal Culture:Aspergillus fumigatus is cultured on a suitable medium, such as Potato
Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) medium, and incubated at 25-30°C for
14-21 days.

o Extraction: The fungal mycelium and the culture medium are extracted exhaustively with an
organic solvent, typically ethyl acetate (EtOAc) or chloroform (CHCIs). The organic extracts
are then combined and concentrated under reduced pressure.

o Chromatographic Separation: The crude extract is subjected to column chromatography on
silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and
monitored by Thin Layer Chromatography (TLC).

 Purification: Fractions containing Fumigaclavine A are further purified by repeated column
chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance
Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
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 NMR Spectroscopy: *H NMR, 13C NMR, COSY, HSQC, and HMBC spectra are recorded on
a high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are dissolved in a
suitable deuterated solvent, such as chloroform-d (CDCIz) or methanol-d4 (CDsOD), with

tetramethylsilane (TMS) as an internal standard.

e Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or ESI-
QTOF mass spectrometer to determine the accurate mass and elemental composition.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern and aid
in structural confirmation.

Biological Activity and Signaling Pathways

While the specific signaling pathways affected by Fumigaclavine A are not extensively
detailed in the available literature, studies on the closely related Fumigaclavine C have
demonstrated significant biological activity, particularly in the context of cancer. Fumigaclavine
C has been shown to induce apoptosis and inhibit cell proliferation in breast cancer cells. This
activity is mediated through the modulation of key signaling pathways, including the MAPK and
PI3K/Akt pathways.

The following diagram illustrates the putative signaling pathway influenced by Fumigaclavine C,
which may share similarities with the mechanism of action of Fumigaclavine A.
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Putative Signaling Pathway of Fumigaclavine Alkaloids
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Putative signaling cascade affected by Fumigaclavine alkaloids.

This diagram illustrates the potential inhibitory effects of Fumigaclavine A on receptor tyrosine
kinases, leading to the downregulation of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling
pathways. The inhibition of these pathways ultimately leads to the suppression of cell
proliferation and the induction of apoptosis.

Conclusion

Fumigaclavine A remains a compound of significant interest due to its unique chemical
structure and potential biological activities. This guide provides a foundational resource for
researchers, presenting the available spectroscopic data and standardized experimental
protocols. Further investigation is warranted to fully elucidate the complete NMR spectral
assignments of Fumigaclavine A and to delineate its precise molecular mechanisms of action,
which will be crucial for any future therapeutic development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.(7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl) acetate |
C18H22N202 | CID 12309935 - PubChem [pubchem.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into
Fumigaclavine A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1252198#spectroscopic-data-nmr-mass-spec-of-
fumigaclavine-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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